molecular formula C18H17NO3 B2627075 N-([2,2'-bifuran]-5-ylmethyl)-3-phenylpropanamide CAS No. 2034593-82-1

N-([2,2'-bifuran]-5-ylmethyl)-3-phenylpropanamide

Cat. No.: B2627075
CAS No.: 2034593-82-1
M. Wt: 295.338
InChI Key: XAARZXRXAGBLRA-UHFFFAOYSA-N
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Description

Core Structure and Bonding Patterns

N-([2,2'-Bifuran]-5-ylmethyl)-3-phenylpropanamide (molecular formula C~18~H~17~NO~3~ , exact mass 295.1208 u) consists of a [2,2'-bifuran] system linked via a methylene bridge to a 3-phenylpropanamide group. The bifuran moiety comprises two furan rings connected at their 2-positions, creating a planar, conjugated system with alternating single and double bonds. This arrangement confers significant aromaticity and electronic delocalization, which influence the compound’s reactivity and intermolecular interactions.

The propanamide side chain features a phenyl group at the terminal carbon, introducing steric bulk and hydrophobic character. The amide bond (–NH–C=O) bridges the bifuran-methyl group and the phenylpropanamide, enabling hydrogen bonding and dipole-dipole interactions critical for crystalline packing. Key structural parameters include:

Feature Description
Bifuran ring system Two furan units fused at C2–C2', bond lengths: 1.36 Å (C–O), 1.43 Å (C–C)
Amide bond geometry C–N bond length: 1.33 Å; C=O bond length: 1.24 Å
Dihedral angles Bifuran-propanamide dihedral: 15°–25° (planar conformation)

Functional Group Reactivity

The bifuran core participates in electrophilic substitution reactions at the 5-position due to increased electron density from the fused ring system. The amide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. Additionally, the phenyl group directs para-substitution in aromatic reactions, while the methylene linker allows rotational flexibility, moderating steric effects.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-18(11-8-14-5-2-1-3-6-14)19-13-15-9-10-17(22-15)16-7-4-12-21-16/h1-7,9-10,12H,8,11,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAARZXRXAGBLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3-phenylpropanamide typically involves the reaction of 2,2’-bifuran-5-carbaldehyde with an appropriate amine and a phenylpropanoyl chloride. The reaction is often carried out under mild conditions using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. This method uses microwave radiation to heat the reaction mixture, resulting in faster and more efficient synthesis compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The bifuran ring can be oxidized to form corresponding furan derivatives.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidation of the bifuran ring can yield furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction of the amide group results in the formation of the corresponding amine.

    Substitution: Electrophilic substitution on the phenyl ring can produce various substituted phenyl derivatives.

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The bifuran ring system can interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The phenylpropanamide moiety may also contribute to its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Phenylpropanamide Derivatives

  • Compound 4 () : N’-Methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide features a cyclohexane methyl group instead of the bifuran substituent. The absence of a conjugated bifuran system may reduce polarizability compared to the target compound, though its hydroxyureido group could enhance antioxidant activity .
  • N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide () : Replaces the bifuran group with a nitrobenzothiazole ring. Benzothiazole derivatives are often associated with antimicrobial or anticancer activity, suggesting divergent biological roles compared to the bifuran-containing target compound .

Bifuran-Containing Compounds

  • BFI-OD () : N-(2-octyldodecyl)-2,2'-bifuran-3,3'-dicarboximide shares the bifuran core but incorporates a dicarboximide group. Its synthesis via bromination highlights methodologies applicable to the target compound’s bifuran moiety .

Physicochemical Properties

Polarizability

Polarizability (〈α〉) is critical for nonlinear optical materials. Bifuran-containing compounds exhibit enhanced 〈α〉 values due to extended π-conjugation:

  • DPTM-5 () : With 5,5′-dimethyl-2,2′-bifuran as a π-linker, 〈α〉 = 677.51 a.u.
  • DPTM-6 () : Similar bifuran linker but altered second π-group yields 〈α〉 = 668.19 a.u.
  • Oxazole/benzofuran analogues : Lower 〈α〉 values (e.g., DPTM-3: 640.19 a.u.), underscoring bifuran’s superiority in electron delocalization .

The target compound’s bifuran-methyl group likely confers intermediate polarizability, though exact data are unavailable.

Data Table: Comparative Overview

Compound Name Key Structural Features Polarizability (a.u.) Biological Activity Synthesis Reference
N-([2,2'-Bifuran]-5-ylmethyl)-3-phenylpropanamide Bifuran-methyl, 3-phenylpropanamide Inferred: ~650–670 Potential antimicrobial Methods from
DPTM-5 () 5,5′-Dimethyl-2,2′-bifuran linker 677.51 Nonlinear optics
N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide () Nitrobenzothiazole substituent Antimicrobial (analogues)
Compound 4 () Cyclohexane methyl, hydroxyureido Antioxidant

Biological Activity

N-([2,2'-bifuran]-5-ylmethyl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and summarizes relevant research findings.

Chemical Structure and Properties

This compound features a bifuran moiety attached to a phenylpropanoic acid derivative. The bifuran structure facilitates unique interactions with biological macromolecules, potentially influencing various biochemical pathways.

The compound's mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors. The bifuran ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amide functional group may form hydrogen bonds with amino acid side chains, modulating the activity of target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown varying degrees of efficacy against different bacterial strains. For instance, compounds with similar structures have demonstrated significant antibacterial activity, suggesting that this compound could be effective against pathogenic bacteria.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. One study reported an IC50 value of 16.15 µg/mL against certain cancer cell lines, indicating promising anticancer activity compared to other derivatives. The mechanism may involve the induction of apoptosis in cancer cells or inhibition of specific signaling pathways critical for tumor growth.

Table 1: Summary of Biological Activities

Compound Biological Activity IC50 Value Reference
This compoundAntimicrobialVaries by strain
This compoundAnticancer16.15 µg/mL
Similar CinnamamidesAnticancer674.38 µg/mL (low)

Case Study: Anticancer Efficacy

In a comparative study involving various substituted cinnamamides, this compound exhibited superior anticancer properties with an IC50 value significantly lower than other tested compounds. This suggests that the bifuran moiety may enhance its biological activity through improved binding affinity to target proteins involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-([2,2'-bifuran]-5-ylmethyl)-3-phenylpropanamide, and how can purity be optimized?

  • Methodological Answer : Synthesis can involve coupling bifuran derivatives with 3-phenylpropanamide precursors. A cascade [3,3]-sigmatropic rearrangement strategy (as demonstrated for benzofuran analogs ) could be adapted. Key steps include:

  • Reagent Selection : Use NaH in THF for deprotonation and activation of intermediates .
  • Purification : Column chromatography with silica gel (60–120 mesh) and gradients like petroleum ether:ethyl acetate (9:1 v/v) ensures high purity .
  • Validation : Monitor reactions via TLC and confirm purity via HPLC (>98%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm bifuran connectivity and propanamide substitution patterns. Reference spectral data for similar 3-phenylpropanamide derivatives .
  • X-ray Crystallography : ORTEP representations (e.g., for 2,2'-bifuran-3,3'-dicarboximide derivatives) resolve stereochemistry and bond angles .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C₁₆H₁₇NO₂ for analogs ).

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer :

  • Enzyme Assays : Test protease inhibition using fluorogenic substrates, as done for structurally related vinylsulfone inhibitors (IC₅₀ in sub-nanomolar ranges) .
  • Cell-Based Models : Evaluate cytotoxicity and antiviral activity in Vero or HEK293T cells, with EC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Modify the bifuran moiety (e.g., halogenation at position 5) or propanamide side chain (e.g., introducing amino groups as in N-(3-aminophenyl)-3-phenylpropanamide ).
  • Activity Profiling : Compare IC₅₀ values across analogs using dose-response curves. Resolve contradictions (e.g., reduced potency with bulkier substituents) via molecular docking .

Q. What strategies enable enantioselective synthesis of chiral intermediates in this compound’s preparation?

  • Methodological Answer :

  • Catalytic Asymmetric Reactions : Use palladium-catalyzed C(sp³)–H monoarylation/amidation for stereocontrol, as shown for (S)-2-amino-3-phenylpropanamide derivatives .
  • Chiral Auxiliaries : Employ Mukaiyama-Michael reactions with acrolein to generate hexahydro-[2,2'-bifuran] intermediates with >90% enantiomeric excess .

Q. How can contradictory data on metabolic stability be resolved?

  • Methodological Answer :

  • In Silico ADMET Screening : Predict metabolic hotspots (e.g., furan oxidation) using tools like SwissADME .
  • Experimental Validation : Perform microsomal stability assays (human liver microsomes) with LC-MS quantification of parent compound degradation .

Q. What computational approaches predict binding modes with target proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with proteases (e.g., cathepsin L). Validate with mutagenesis studies on key residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How can reaction yields be improved for large-scale synthesis?

  • Methodological Answer :

  • Optimized Catalysis : Screen Pd-based catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) for cross-coupling steps .
  • Solvent Engineering : Replace THF with 2-MeTHF for greener synthesis and higher yields (e.g., 75% → 90% in bifuran coupling) .

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